molecular formula C10H19ClN2O2 B2557349 Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride CAS No. 1955556-99-6

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride

Cat. No. B2557349
CAS RN: 1955556-99-6
M. Wt: 234.72
InChI Key: BZSBJGQPTYWKOW-UHFFFAOYSA-N
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Description

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a spirocyclic amine that has been synthesized using various methods, and its potential applications in different fields have been investigated.

Scientific Research Applications

Synthesis and Chemical Space Exploration

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates its role as a bifunctional compound that allows for selective derivatization, providing access to a chemical space complementary to piperidine ring systems (Meyers et al., 2009). Similarly, a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, showcasing its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

Applications in Drug Design

The compound's utility extends to drug design, where its structural features are leveraged for the synthesis of piperidine derivatives and related structures. For example, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring by Moskalenko and Boev (2014) highlights the compound's role in creating complex molecular scaffolds (Moskalenko & Boev, 2014).

Enantioselective Synthesis

An efficient route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been described, illustrating the importance of this chemical in producing enantiomerically pure compounds for potential pharmacological applications (Maton et al., 2010).

Novel Amino Acids Synthesis

The synthesis of novel amino acids such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its use in chemistry, biochemistry, and drug design further underscores the versatile application of this compound in synthesizing sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;/h11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSBJGQPTYWKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955556-99-6
Record name tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride
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